molecular formula C11H12N2O B11907125 1-Methyl-1,4-dihydroquinoline-3-carboxamide CAS No. 20224-92-4

1-Methyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11907125
CAS No.: 20224-92-4
M. Wt: 188.23 g/mol
InChI Key: WPUGNHCIRHJWBB-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydroquinoline-3-carboxamide is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 1-methyl-1,4-dihydroquinoline-3-carboxylate with an amine. This process can be challenging due to the loss of acidity and reactivity at the 3-carboxylate end when the quinoline ring nitrogen is substituted . efficient methodologies have been developed to overcome these challenges, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic methodologies that ensure high purity and yield. These methods often include multi-step reactions, one-pot syntheses, and metal-catalyzed reactions to achieve targeted modifications on the quinoline nucleus .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1,4-dihydroquinoline-3-carboxamide has been explored for its potential in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,4-dihydroquinoline-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the N-1 position and the carboxamide group at the C-3 position contribute to its distinct reactivity and potential therapeutic applications .

Properties

CAS No.

20224-92-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-4H-quinoline-3-carboxamide

InChI

InChI=1S/C11H12N2O/c1-13-7-9(11(12)14)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H2,12,14)

InChI Key

WPUGNHCIRHJWBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(CC2=CC=CC=C21)C(=O)N

Origin of Product

United States

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